Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction forms the ethyl ester derivative, which is then subjected to acetylation using acetic anhydride and a catalyst like pyridine to introduce the N-acetylacetamido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-picolinate: Another ester derivative of pyridine with different functional groups.
2-Pyridinecarboxylic acid, ethyl ester: A simpler ester derivative of pyridine.
Uniqueness
Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is unique due to its complex structure, which includes both thieno[2,3-b]pyridine and N-acetylacetamido groups. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C26H22N2O4S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 3-(diacetylamino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C26H22N2O4S/c1-4-32-26(31)24-23(28(16(2)29)17(3)30)22-20(18-11-7-5-8-12-18)15-21(27-25(22)33-24)19-13-9-6-10-14-19/h5-15H,4H2,1-3H3 |
InChI Key |
VTDATYUSHSHXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
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